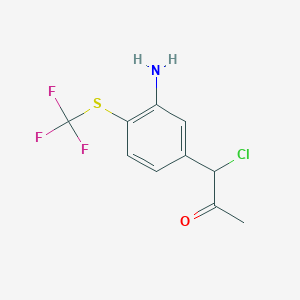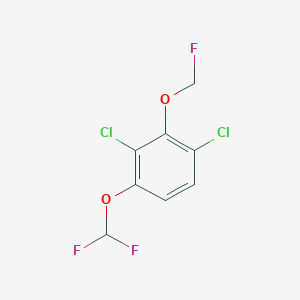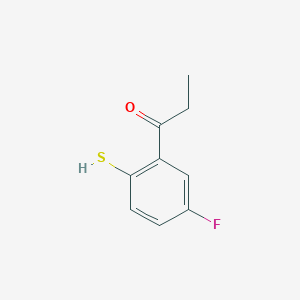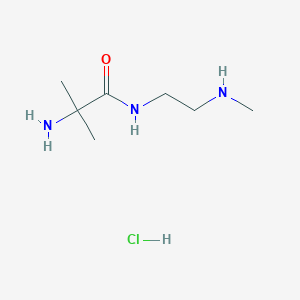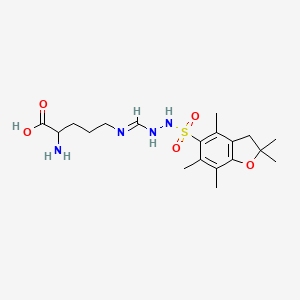![molecular formula C28H16BF12Na B14054288 Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) CAS No. 22533-15-9](/img/structure/B14054288.png)
Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) is an organoboron compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of four trifluoromethyl groups attached to phenyl rings, which are in turn bonded to a central boron atom. The sodium cation balances the negative charge on the borate anion. This compound is often used as a non-coordinating anion in various chemical reactions and processes due to its stability and lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) can be synthesized through several methods. One common approach involves the reaction of boron trifluoride with 3,5-bis(trifluoromethyl)phenylmagnesium iodide . Another method utilizes a magnesium-bromine exchange reaction in the absence of metallic magnesium . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to maximize yield and minimize impurities. The final product is usually purified through crystallization or other separation techniques to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions: Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) undergoes various types of chemical reactions, including substitution, addition, and complexation reactions. Due to its stability and resistance to oxidation and reduction, it is often used as a stable anionic component in these reactions .
Common Reagents and Conditions: Common reagents used in reactions involving sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) include Grignard reagents, organolithium compounds, and other nucleophiles. The reactions are typically carried out in organic solvents such as tetrahydrofuran or diethyl ether, under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed: The major products formed from reactions involving sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) depend on the specific reagents and conditions used. For example, reactions with electrophilic reagents can lead to the formation of various organoboron compounds, while reactions with nucleophiles can result in the substitution of the trifluoromethyl groups .
Scientific Research Applications
Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) has a wide range of applications in scientific research. In chemistry, it is used as a non-coordinating anion in catalytic cycles, particularly in the polymerization of olefins and other monomers . In biology and medicine, it is employed in the development of new drugs and diagnostic agents due to its stability and unique chemical properties . In industry, it is used as a catalyst and reagent in various chemical processes, including the synthesis of fine chemicals and materials .
Mechanism of Action
The mechanism of action of sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) involves its role as a non-coordinating anion. This means that it does not readily form strong bonds with metal cations, allowing it to stabilize highly reactive cationic species in solution . This property is particularly useful in catalytic processes, where the anion helps to maintain the activity and selectivity of the catalyst by preventing unwanted side reactions .
Comparison with Similar Compounds
Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) is often compared with other similar compounds, such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate and lithium tetrakis(pentafluorophenyl)borate . These compounds share similar structural features and properties, but differ in their specific applications and reactivity. For example, lithium tetrakis(pentafluorophenyl)borate is often used in lithium-ion batteries due to its high ionic conductivity, while sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) is preferred in catalytic processes for its stability and non-coordinating nature .
Properties
CAS No. |
22533-15-9 |
|---|---|
Molecular Formula |
C28H16BF12Na |
Molecular Weight |
614.2 g/mol |
IUPAC Name |
sodium;tetrakis[4-(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C28H16BF12.Na/c30-25(31,32)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(33,34)35,23-13-5-19(6-14-23)27(36,37)38)24-15-7-20(8-16-24)28(39,40)41;/h1-16H;/q-1;+1 |
InChI Key |
KXIHZUVOFLOTPF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(F)(F)F)(C2=CC=C(C=C2)C(F)(F)F)(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


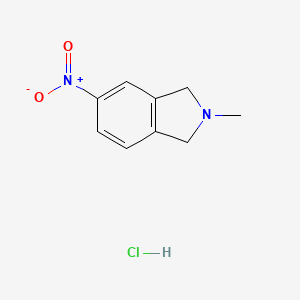
![14,14-dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-5,23-dione](/img/structure/B14054212.png)
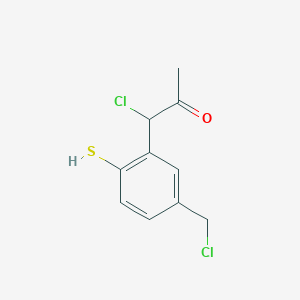
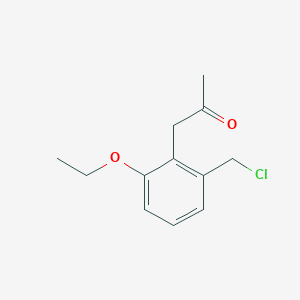
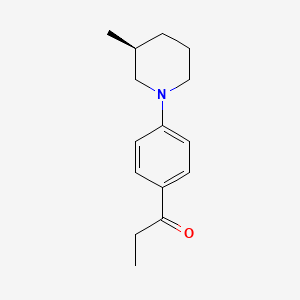

![[3-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054245.png)

